原德尔托宁

描述

The synthesis and analysis of complex molecules, including those similar to "Protodeltonin," involve advanced techniques that bridge chemistry and biology. The generation of molecules with defined physical, chemical, and biological properties is a key goal in this area of research, leveraging both traditional synthetic approaches and nature's biosynthetic machinery (Xu Wu & P. Schultz, 2009).

Synthesis Analysis

Synthesis of complex molecules often involves noncovalent synthesis techniques, focusing on creating aggregates rather than stable molecules connected by covalent bonds alone. This approach is inspired by biological macromolecules that derive their unique structure and function from noncovalent interactions (G. Whitesides et al., 1995).

Molecular Structure Analysis

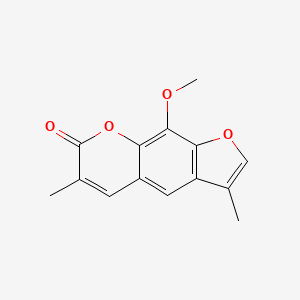

The molecular structure analysis of complex molecules like "Protodeltonin" likely involves understanding the arrangement of atoms within the molecule. Techniques such as NMR spectroscopy and mass spectrometry are critical for determining the structure of synthesized molecules, as demonstrated in the synthesis of protoaculeine B, where these techniques indicated a need for a structural revision (R. Irie et al., 2020).

Chemical Reactions and Properties

The chemical properties of molecules are influenced by their structure and the types of chemical reactions they undergo. For example, the oxidation of mandelic acid derivatives and O-methylation of protocatechualdehyde have been explored for the synthesis of various compounds, highlighting the selectivity processes involved in chemical synthesis (L. Liguori & F. Minisci, 2000).

Physical Properties Analysis

The physical properties of complex molecules, such as solubility, melting point, and crystalline structure, are crucial for their practical application. Studies on the crystal structures of enantiopure and racemic mandelic acids, for instance, offer insights into how physical properties can vary with molecular structure and synthesis conditions (Rebecca K. Hylton et al., 2015).

科学研究应用

薯蓣的化学成分:原德尔托宁首次从薯蓣中分离出来,表明其在研究该植物化学性质中的潜在作用 (钱、袁、杨和欧阳,2006)。

昆虫拒食活性:一项研究在榄仁树的茎皮中发现了原德尔托宁,表明其作为昆虫拒食活性化合物的潜力 (Jain,1987)。

黄精中的新甾体苷:在黄精中发现了原德尔托宁,这突出了它在不同植物物种中的存在,并表明了在植物甾体苷研究中的作用 (Gvazava、Nebieridze、Ganzera 和 Skhirtladze,2019)。

胡芦巴中的化学成分:甲基原德尔托宁,原德尔托宁的衍生物,从胡芦巴中分离出来,表明其在研究该植物皂苷含量中的潜力 (杨、黄、王、贾和李,2005)。

癌细胞中的细胞毒性和诱导凋亡的作用:一项针对薯蓣的研究确定原德尔托宁是癌细胞中具有细胞毒性活性的甾体皂苷之一,表明其在癌症研究中的潜在应用 (佟、何、赵、庆、黄和吴,2012)。

安全和危害

属性

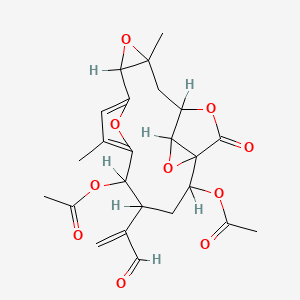

IUPAC Name |

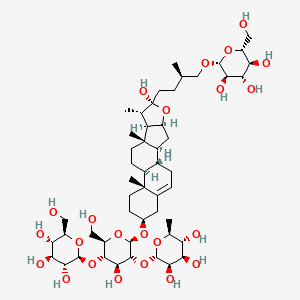

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H84O23/c1-20(19-66-45-39(61)37(59)34(56)29(16-52)69-45)8-13-51(65)21(2)32-28(74-51)15-27-25-7-6-23-14-24(9-11-49(23,4)26(25)10-12-50(27,32)5)68-48-44(73-46-40(62)36(58)33(55)22(3)67-46)42(64)43(31(18-54)71-48)72-47-41(63)38(60)35(57)30(17-53)70-47/h6,20-22,24-48,52-65H,7-19H2,1-5H3/t20-,21+,22+,24+,25-,26+,27+,28+,29-,30-,31-,32+,33+,34-,35-,36-,37+,38+,39-,40-,41-,42+,43-,44-,45-,46+,47+,48-,49+,50+,51-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYHJEFMMXMMHG-AATSBFCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H84O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50331654 | |

| Record name | CHEBI:4390 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1065.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Protodeltonin | |

CAS RN |

94992-08-2, 62751-68-2 | |

| Record name | Protodeltonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094992082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHEBI:4390 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROTODELTONIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2RB644IFY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

CONCLUSIONMethyl-protodioscin and methyl-protodeltonin were isolated from this plant for the first time.

…体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline](/img/structure/B1203051.png)